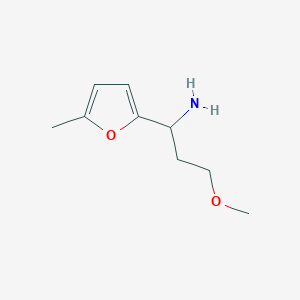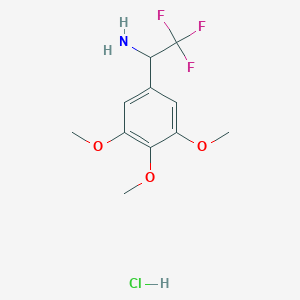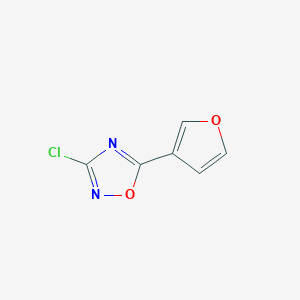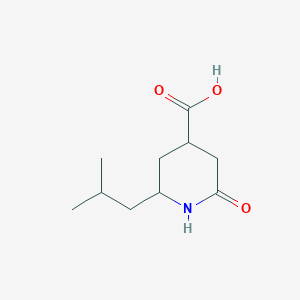![molecular formula C8H10N4O B1430161 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol CAS No. 1394042-36-4](/img/structure/B1430161.png)
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
Übersicht
Beschreibung
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .Chemical Reactions Analysis
The condensation of hydrazides with aminopyrimidine Shiff bases under the mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described in various studies. For example, one study reported a yield of 73%, melting point of 176-179°C, and MS [MH+] (m/z) of 492.2 . Another study reported a yield of 80%, melting point of 328–330 °C, and 1H NMR (DMSO-d6) of δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .Wirkmechanismus
The result of the compound’s action would be changes at the molecular and cellular level. This could include changes in gene expression, protein function, cell signaling, or cell behavior .
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Vorteile Und Einschränkungen Für Laborexperimente
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol has several advantages for use in laboratory experiments. It is a versatile compound with a wide range of applications, and it is relatively non-toxic and easy to synthesize. Additionally, it is relatively inexpensive and can be stored for a long period of time without degrading. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to purify. Additionally, it can be difficult to control the concentration of this compound in a given solution.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol. One potential direction is the development of new drugs based on its structure and properties. Additionally, it could be used as a fluorescent probe for protein-protein interactions or as a ligand for metal complexes. Additionally, it could be used as a catalyst for organic reactions or as a reagent for the synthesis of other compounds. Finally, it could be further investigated for its potential use as an antioxidant or anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a catalyst for organic reactions. It can also be used as a fluorescent dye for fluorescence microscopy and as a fluorescent probe for protein-protein interactions. Additionally, this compound has been used in the synthesis of novel drugs, such as antifungal agents and antibiotics.
Eigenschaften
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-6-1-3-7-10-8-9-4-2-5-12(8)11-7/h2,4-5,13H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKBQFIHHTYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CCCO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)
![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)
![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)



![Ethyl [(2,2-difluoroethyl)carbamoyl]formate](/img/structure/B1430095.png)

![3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1430097.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1430098.png)

